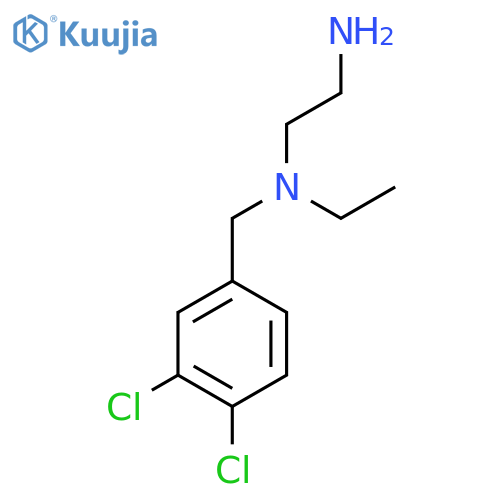

Cas no 1353976-65-4 (N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)

1353976-65-4 structure

商品名:N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

CAS番号:1353976-65-4

MF:C11H16Cl2N2

メガワット:247.164140701294

CID:2162919

N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- N*1*-(3,4-dichloro-benzyl)-n*1*-ethyl-ethane-1,2-diamine

- N1-(3,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine

- AM94146

- N-(3,4-Dichlorobenzyl)-N-ethyl-1,2-ethanediamine

- N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

-

- インチ: 1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)11(13)7-9/h3-4,7H,2,5-6,8,14H2,1H3

- InChIKey: JWHQLWVDHIVXIP-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)CN(CC)CCN)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 178

- トポロジー分子極性表面積: 29.3

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 306.9±32.0 °C at 760 mmHg

- フラッシュポイント: 139.4±25.1 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-963253-0.05g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 0.05g |

$768.0 | 2025-02-21 | |

| Enamine | EN300-963253-10.0g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 10.0g |

$3929.0 | 2025-02-21 | |

| Enamine | EN300-963253-1.0g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 1.0g |

$914.0 | 2025-02-21 | |

| Enamine | EN300-963253-0.25g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 0.25g |

$840.0 | 2025-02-21 | |

| Enamine | EN300-963253-0.5g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 0.5g |

$877.0 | 2025-02-21 | |

| Fluorochem | 085578-500mg |

N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine |

1353976-65-4 | 500mg |

£694.00 | 2022-03-01 | ||

| Enamine | EN300-963253-5.0g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 5.0g |

$2650.0 | 2025-02-21 | |

| Enamine | EN300-963253-0.1g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 0.1g |

$804.0 | 2025-02-21 | |

| Enamine | EN300-963253-2.5g |

(2-aminoethyl)[(3,4-dichlorophenyl)methyl]ethylamine |

1353976-65-4 | 95.0% | 2.5g |

$1791.0 | 2025-02-21 |

N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1353976-65-4 (N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine) 関連製品

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量